
Methyl-gamma-cyclohexylpropylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylcyclohexanepropanaminehydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cyclohexane ring, a propanamine group, and a methyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcyclohexanepropanaminehydrochloride typically involves the reaction of cyclohexane with propanamine in the presence of a methylating agent. One common method is the reductive amination of cyclohexanone with propanamine, followed by methylation using formaldehyde and hydrogenation. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N-Methylcyclohexanepropanaminehydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-Methylcyclohexanepropanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanone derivatives.
Reduction: Cyclohexylamine or cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives, depending on the substituent introduced.
科学的研究の応用
N-Methylcyclohexanepropanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of amine metabolism and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-Methylcyclohexanepropanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used.
類似化合物との比較
Similar Compounds
N-Methylcyclohexylamine: Similar in structure but lacks the propanamine group.
Cyclohexanamine: Lacks both the methyl and propanamine groups.
N-Methylpropanamine: Lacks the cyclohexane ring.
Uniqueness
N-Methylcyclohexanepropanaminehydrochloride is unique due to its combination of a cyclohexane ring, a propanamine group, and a methyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C10H22ClN |
|---|---|
分子量 |
191.74 g/mol |
IUPAC名 |
3-cyclohexyl-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h10-11H,2-9H2,1H3;1H |
InChIキー |
GQTQYSIVPIRHCK-UHFFFAOYSA-N |
正規SMILES |
CNCCCC1CCCCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
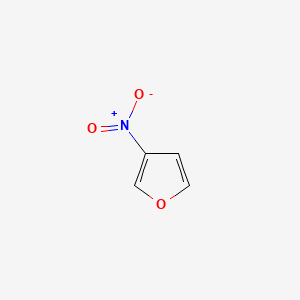
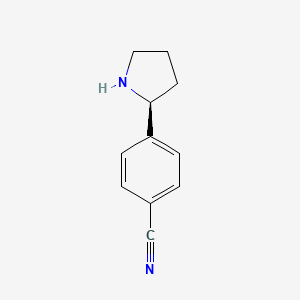
![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
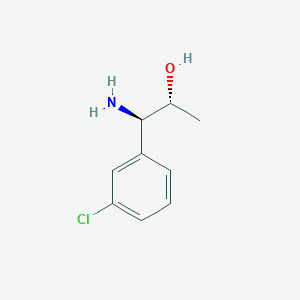
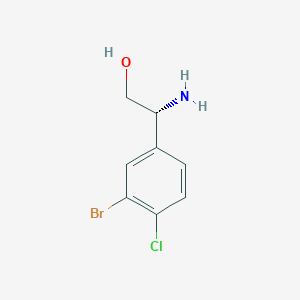

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)


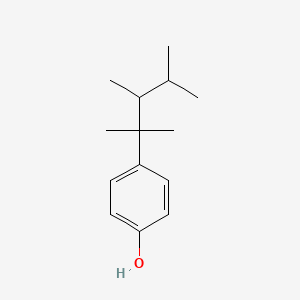
![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)
